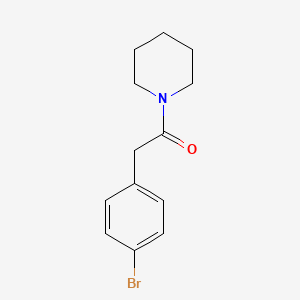

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRKEPKEXYDJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 349430-29-1)

- Structural Difference : Incorporation of a methyl group at the 4-position of the piperidine ring.

- Impact: Increases lipophilicity (XLogP3 = 3.3 vs.

- Synthetic Yield: Not explicitly reported, but similar analogs (e.g., 22c in ) achieve yields of ~77% under General Procedure C .

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1184429-52-4)

- Structural Difference: Replaces the ketone-linked piperidine with a pyrrolidine and introduces a methylamino group on the piperidine.

Analogs with Heterocyclic Substituents

1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (Compound 22c)

1-(4-Bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one (CAS: ZX-AH033036)

- Structural Difference : Substitutes piperidine with a nitroimidazole group.

- Molecular Weight : 310.11 g/mol, with a nitro group increasing polarity (PSA = 20.3 Ų) .

Analogs with Bioactive Motifs

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS: 1206997-95-6)

(R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (Compound 6h)

- Structural Difference: Adds a pyridinyl-thiazole-piperidine system and a benzylphenoxy group.

Key Comparative Data

Research Findings and Implications

- Piperidine Modifications : Methylation (e.g., 4-methylpiperidine) increases lipophilicity but may reduce solubility, necessitating formulation optimization for in vivo applications .

- Heterocyclic Replacements : Thiazole and nitroimidazole analogs show divergent bioactivity profiles, suggesting structure-activity relationships (SAR) dependent on electronic and steric effects .

- Thermal Stability: Studies on analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal isomerization dynamics (ΔG‡ ≈ 67 kJ/mol), highlighting the importance of conformational analysis in drug design .

Biological Activity

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a bromophenyl group that enhances its lipophilicity and may influence its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 284.18 g/mol

- Structure : The compound consists of a piperidine ring and a ketone functional group, which contributes to its reactivity.

Research indicates that compounds similar to 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one interact with multiple receptors, potentially affecting various biochemical pathways. The presence of the bromine atom in the para position enhances the compound's ability to penetrate biological membranes, which may facilitate its interaction with target receptors.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives. For instance, compounds structurally related to 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one have demonstrated significant antibacterial and antifungal activities against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Bactericidal | 0.0039 - 0.025 mg/mL |

| Candida albicans | Antifungal | Varies by concentration |

These findings suggest that the bromine substitution may enhance the antimicrobial efficacy of the compound through increased interaction with bacterial cell membranes.

Anticancer Activity

Emerging research has indicated that piperidine derivatives can exhibit anticancer properties. For example, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including those with brominated phenyl groups. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with specific emphasis on their structure-activity relationship (SAR).

- Anticancer Research : In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one has not been extensively studied; however, similar compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity conferred by the bromine atom likely enhances its bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the ketone core via Friedel-Crafts acylation or nucleophilic substitution of 4-bromophenyl precursors.

- Step 2 : Piperidine introduction through alkylation or coupling reactions. Key conditions include using polar aprotic solvents (e.g., DMF), Lewis acids (e.g., AlCl₃) for acylation, and optimized temperatures (60–100°C) to minimize side reactions . Catalytic systems like palladium-based catalysts improve coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and piperidine methylene groups (δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks at m/z 307 (M⁺ for C₁₃H₁₅BrNO) .

Q. What are the known biological activities of this compound, and which targets have been preliminarily explored?

The bromophenyl and piperidine moieties suggest potential as a kinase inhibitor or GPCR modulator . Studies on analogs show activity against serotonin receptors (5-HT₂A) and cytochrome P450 enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step of the synthesis?

Common issues arise from steric hindrance or poor nucleophile reactivity. Solutions include:

- Using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .

- Switching solvents to THF or toluene to improve substrate solubility .

- Employing microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How do structural modifications (e.g., substituent changes on the phenyl or piperidine rings) affect biological activity?

Structure-Activity Relationship (SAR) insights from analogs:

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| 4-Bromo → 4-Fluoro | Increased lipophilicity, enhanced blood-brain barrier penetration | |

| Piperidine → Pyrrolidine | Reduced off-target binding to hERG channels | |

| Addition of methoxy groups | Improved solubility but decreased receptor affinity |

Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound purity. Methodological solutions:

- Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Perform HPLC-MS purity checks (>98%) and control for metabolite interference .

Q. What strategies are effective in purifying this compound when polar byproducts persist?

- Column Chromatography : Use gradient elution with hexane/ethyl acetate (3:1 → 1:1) to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice selectivity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Molecular Docking : Predict binding modes to targets like dopamine D₂ receptors (PDB: 6CM4).

- ADMET Prediction : Use tools like SwissADME to optimize logP (2–3) and PSA (<90 Ų) for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.